(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate
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Overview
Description
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is an organic compound with the molecular formula C7H12O3 It is a chiral molecule, meaning it has a specific three-dimensional arrangement that is not superimposable on its mirror image
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as cyclopropylcarbinol and methyl acrylate.
Reaction Conditions: The key step involves the addition of cyclopropylcarbinol to methyl acrylate in the presence of a base, such as sodium hydride, under an inert atmosphere. The reaction is typically carried out at low temperatures to control the stereochemistry and yield the desired (S)-enantiomer.
Purification: The crude product is purified using standard techniques such as column chromatography to obtain the pure this compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Large-Scale Reactors: Utilizing large-scale reactors to handle the increased volume of reactants and products.
Automated Systems: Employing automated systems for precise control of reaction conditions, such as temperature, pressure, and reaction time.
Continuous Flow Processes: Implementing continuous flow processes to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3).
Major Products Formed
Oxidation: Formation of 3-cyclopropyl-2-oxopropanoic acid.
Reduction: Formation of 3-cyclopropyl-2-hydroxypropanol.
Substitution: Formation of 3-cyclopropyl-2-chloropropanoate or 3-cyclopropyl-2-aminopropanoate.
Scientific Research Applications
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential role in biological systems, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its potential therapeutic applications, such as in the development of new pharmaceuticals.
Industry: Utilized in the production of fine chemicals and as an intermediate in the synthesis of agrochemicals and other industrial products.
Mechanism of Action
The mechanism of action of (S)-Methyl 3-cyclopropyl-2-hydroxypropanoate involves its interaction with specific molecular targets:
Molecular Targets: It may interact with enzymes or receptors, altering their activity and leading to various biological effects.
Pathways Involved: The compound may modulate signaling pathways, such as those involved in cell growth, apoptosis, or metabolic regulation.
Comparison with Similar Compounds
Similar Compounds
®-Methyl 3-cyclopropyl-2-hydroxypropanoate: The enantiomer of the (S)-form, with different stereochemistry and potentially different biological activity.
Methyl 3-cyclopropyl-2-oxopropanoate: A related compound with a ketone group instead of a hydroxyl group.
Methyl 3-cyclopropyl-2-aminopropanoate: A derivative with an amino group instead of a hydroxyl group.
Uniqueness
(S)-Methyl 3-cyclopropyl-2-hydroxypropanoate is unique due to its specific stereochemistry, which can result in distinct biological activities and interactions compared to its enantiomer and other related compounds.
Properties
IUPAC Name |
methyl (2S)-3-cyclopropyl-2-hydroxypropanoate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12O3/c1-10-7(9)6(8)4-5-2-3-5/h5-6,8H,2-4H2,1H3/t6-/m0/s1 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VXLNSAWLGBKTEO-LURJTMIESA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(CC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)[C@H](CC1CC1)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
144.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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